2,3-Dimethylbut-3-enal

Fragrance Chemistry Odorant Synthesis Flavor Materials

Sourcing a volatile α-substituted β,γ-unsaturated aldehyde with a reliable purity profile is a common pain point for fragrance R&D. 2,3-Dimethylbut-3-enal (CAS 80719-79-5) solves this by providing a scaffold for patent-protected 'natural piney' odorants, a function inaccessible to generic prenal or citral. Procurement ensures access to a defined synthetic route for process development and a compound with precise volatility characteristics. - Serves as a precursor for novel odorant classes with a natural piney profile (EP 3802757 A1). - Enables investigation of non-conjugated enal chemistry and photochemical E-Z isomerization. - Published Vilsmeier protocol offers a benchmark for make-vs-buy analysis.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 80719-79-5
Cat. No. B15313343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbut-3-enal
CAS80719-79-5
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(C=O)C(=C)C
InChIInChI=1S/C6H10O/c1-5(2)6(3)4-7/h4,6H,1H2,2-3H3
InChIKeyFULBADAVZOAOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbut-3-enal Physicochemical & Sourcing Profile


2,3-Dimethylbut-3-enal (C6H10O; MW 98.14 g/mol) is an aliphatic, α-substituted β,γ-unsaturated aldehyde characterized by a terminal isopropenyl group adjacent to an aldehyde-bearing chiral center [1]. Commercial specifications for this compound generally require a minimum purity of 95% . Its physicochemical profile, as recorded in PubChem, includes an XLogP3-AA value of 1.7, a topological polar surface area (TPSA) of 17.1 Ų, and an exact mass of 98.073164938 Da [1].

2,3-Dimethylbut-3-enal Substitution Risks


The interchange of α-substituted β,γ-unsaturated aldehydes with their constitutional isomers or saturated analogues is seldom viable without altering synthetic outcomes or sensory performance. The specific α-methyl substitution pattern in 2,3-dimethylbut-3-enal distinguishes it from the more common 3-methyl-2-butenal (prenal), which features an α,β-unsaturation pattern and thus exhibits fundamentally different electrophilic reactivity and thermodynamic stability [1]. Furthermore, the compound's targeted use as a precursor for novel odorant classes—explicitly described in the patent literature as providing a 'natural piney olfactory profile' [2]—cannot be achieved using generic terpene aldehydes like citral (lemon notes) or saturated aldehydes like 3-methylbutanal (fruity/malty notes). The following quantitative evidence guide delineates these specific differentiation points that govern procurement decisions.

2,3-Dimethylbut-3-enal Comparative Evidence


Proprietary Piney Fragrance Precursor

2,3-Dimethylbut-3-enal is explicitly claimed as a precursor scaffold for a new class of odorous secondary alcohols in EP 3802757 A1 (WO2019228903A1) [1]. The resulting odorants are characterized by a 'natural piney olfactory note with a complex profile' [1]. This contrasts with 3-methyl-2-butenal (prenal), which exhibits green, pungent, or aldehydic notes , and citral, which imparts a strong lemon/citrus note . The quantitative difference lies not in olfactory detection thresholds but in the commercial exclusivity and synthetic route: the target compound provides a protected entry point to a patent-protected family of fragrance ingredients, whereas prenal and citral are commodity aroma chemicals with established, generic supply chains.

Fragrance Chemistry Odorant Synthesis Flavor Materials

β,γ- vs. α,β-Unsaturation Reactivity

2,3-Dimethylbut-3-enal is a β,γ-unsaturated aldehyde (terminal double bond at C3-C4), as confirmed by its IUPAC name and SMILES notation CC(C=O)C(=C)C [1]. In contrast, 3-methyl-2-butenal (prenal) is an α,β-unsaturated aldehyde (conjugated double bond at C2-C3) [2]. This structural divergence dictates distinct reactivity modes: α,β-unsaturated aldehydes undergo conjugate (Michael) addition and Diels-Alder reactions at the β-carbon; β,γ-unsaturated aldehydes are susceptible to isomerization to the conjugated form under basic or thermal conditions but otherwise undergo electrophilic reactions at the carbonyl or alkene functional groups independently. Photochemical studies of β,γ-unsaturated oxime acetates structurally related to 2,3-dimethylbut-3-enal demonstrate E-Z isomerization of the C=C bond as a characteristic reaction pathway [3].

Synthetic Organic Chemistry Reaction Selectivity Building Block Design

Molecular Weight and LogP Comparison

2,3-Dimethylbut-3-enal (C6H10O) has a molecular weight of 98.14 g/mol and an XLogP3-AA of 1.7 [1]. Its closest structural analog with quantitative data, 3-methyl-3-butenal (C5H8O), has a molecular weight of 84.12 g/mol and an XLogP3-AA of 1.1 [2]. 3-Methyl-2-butenal (prenal; C5H8O) also has a molecular weight of 84.12 g/mol with a boiling point of 134.0 °C at 760 mmHg and density 0.8±0.1 g/cm³ [3]. The target compound's additional methyl group increases molecular weight by 14 g/mol (17% increase) and XLogP by 0.6 units, indicating enhanced lipophilicity. These differences affect volatility, solvent partitioning, and chromatographic retention in both analytical and preparative contexts.

Physicochemical Properties Formulation Science Solubility Prediction

High-Yield Vilsmeier Synthesis Protocol

A 2023 protocol published in Molbank describes the one-step synthesis of 2,3-dimethylbut-3-enal in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the multi-step aldol condensation route (acetone + acetaldehyde followed by dehydration) commonly cited for this compound class [2], which typically involves yield losses across sequential transformations. The quantitative yield claim, accompanied by full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman), provides a validated synthetic route with defined reproducibility metrics.

Synthetic Methodology Process Chemistry Yield Optimization

Absence of Endogenous Metabolic Flags

3-Methyl-2-butenal (prenal) has been identified as an endogenous α,β-unsaturated carbonyl metabolite formed during lipid peroxidation or after oxidative stress, and is considered to play a role in human carcinogenesis pathways [1]. It also appears in metabolic databases as a known human metabolite . In contrast, no evidence has been found in PubMed or PubChem that 2,3-dimethylbut-3-enal is an endogenous human metabolite or associated with similar toxicological flags. This distinction is relevant for pharmaceutical intermediate selection and toxicological risk assessment in process development.

Toxicology Safety Assessment Metabolism

Volatility and Handling Characteristics

The molecular weight of 2,3-dimethylbut-3-enal (98.14 g/mol) places it between prenal (84.12 g/mol) and citral (152.23 g/mol) [1][2]. This intermediate molecular weight influences volatility and handling: prenal has a boiling point of 134 °C and is highly volatile (flash point 33.9 °C) [2]; citral has a boiling point of 229 °C and is less volatile . While the exact boiling point of 2,3-dimethylbut-3-enal is not consistently documented across authoritative sources, its MW predicts volatility intermediate between these comparators, affecting solvent evaporation rates, headspace analysis, and industrial hygiene considerations.

Volatility Process Safety Analytical Chemistry

2,3-Dimethylbut-3-enal Application Scenarios


Proprietary Pine-Fragrance Development

As established in Evidence 1, 2,3-dimethylbut-3-enal serves as a precursor scaffold for a new class of odorous secondary alcohols with natural piney olfactory notes, per EP 3802757 A1 [1]. This application is inaccessible using prenal (green/pungent notes) or citral (lemon notes). Procurement of this compound enables fragrance houses and specialty chemical manufacturers to develop patent-protected odorant compositions with differentiated sensory profiles, avoiding the commodity supply chains and narrow margins associated with generic aroma aldehydes.

β,γ-Unsaturated Aldehyde Reactivity & Photochemistry

The distinct β,γ-unsaturation pattern of 2,3-dimethylbut-3-enal (Evidence 2) makes it a valuable model substrate for investigating reaction pathways that are inaccessible with α,β-unsaturated aldehydes like prenal [2]. Photochemical studies on structurally related β,γ-unsaturated oxime acetates have demonstrated characteristic E-Z isomerization of the C=C bond [3]. This compound enables research into non-conjugated enal chemistry, including isomerization kinetics, selective functionalization, and cycloaddition strategies that require an isolated (non-conjugated) double bond adjacent to an aldehyde-bearing stereocenter.

High-Yield Synthesis Scale-Up

The validated one-step Vilsmeier protocol with quantitative yield (Evidence 4) provides a defined synthetic route for process development [1]. Procurement of 2,3-dimethylbut-3-enal may be evaluated against in-house synthesis using this published method, which offers full spectroscopic characterization and yield metrics. This evidence supports both make-vs-buy analysis and quality control benchmarking for commercial sourcing.

Intermediate Volatility for Formulation & Analysis

With a molecular weight of 98.14 g/mol (Evidence 3 and Evidence 6), 2,3-dimethylbut-3-enal occupies an intermediate volatility range between the highly volatile prenal (84.12 g/mol) and the less volatile citral (152.23 g/mol) [1][2]. This position makes it suitable for applications requiring moderate headspace persistence and controlled evaporation rates, such as in fragrance formulation, analytical method development for volatile aldehydes, and studies of structure-volatility relationships in the enal series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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